Vegfr-3-IN-1

説明

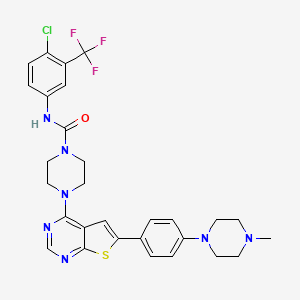

Structure

3D Structure

特性

分子式 |

C29H29ClF3N7OS |

|---|---|

分子量 |

616.1 g/mol |

IUPAC名 |

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[6-[4-(4-methylpiperazin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-yl]piperazine-1-carboxamide |

InChI |

InChI=1S/C29H29ClF3N7OS/c1-37-8-10-38(11-9-37)21-5-2-19(3-6-21)25-17-22-26(34-18-35-27(22)42-25)39-12-14-40(15-13-39)28(41)36-20-4-7-24(30)23(16-20)29(31,32)33/h2-7,16-18H,8-15H2,1H3,(H,36,41) |

InChIキー |

ZYZUOYYVHYGMDE-UHFFFAOYSA-N |

正規SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C3=CC4=C(N=CN=C4S3)N5CCN(CC5)C(=O)NC6=CC(=C(C=C6)Cl)C(F)(F)F |

製品の起源 |

United States |

Foundational & Exploratory

Vegfr-3-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vegfr-3-IN-1 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), a key regulator of lymphangiogenesis. By directly targeting the kinase activity of VEGFR-3, this compound effectively inactivates its downstream signaling pathways, primarily the PI3K/Akt and Ras/MAPK (ERK) cascades. This inhibition leads to a significant reduction in the proliferation and migration of lymphatic endothelial cells and various cancer cell lines that overexpress VEGFR-3. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity, effects on downstream signaling, and detailed protocols for relevant in vitro and cellular assays.

Core Mechanism of Action: Direct Inhibition of VEGFR-3 Kinase Activity

This compound functions as a direct inhibitor of the VEGFR-3 tyrosine kinase. Upon binding of its cognate ligands, VEGF-C or VEGF-D, VEGFR-3 undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This autophosphorylation is a critical step for the recruitment and activation of downstream signaling proteins. This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic site of the VEGFR-3 kinase domain, thereby preventing this crucial autophosphorylation event. The inactivation of VEGFR-3 kinase activity effectively blocks the initiation of downstream signaling cascades.

Quantitative Inhibitory Activity

The potency of this compound has been characterized through various biochemical and cellular assays.

| Parameter | Value | Description |

| IC50 (VEGFR-3 Kinase) | 110.4 nM[1] | Concentration of this compound required to inhibit 50% of the in vitro enzymatic activity of purified VEGFR-3 kinase. |

| Antiproliferative IC50 (MDA-MB-231) | 2.22 µM[1] | Concentration of this compound required to inhibit the proliferation of the MDA-MB-231 breast cancer cell line by 50%. |

| Antiproliferative IC50 (MDA-MB-436) | 3.50 µM[1] | Concentration of this compound required to inhibit the proliferation of the MDA-MB-436 breast cancer cell line by 50%. |

Impact on Downstream Signaling Pathways

The inhibition of VEGFR-3 autophosphorylation by this compound leads to the suppression of its primary downstream signaling pathways: the PI3K/Akt and Ras/MAPK (ERK) pathways. These pathways are crucial for cell proliferation, survival, and migration.

PI3K/Akt Pathway

Upon activation, VEGFR-3 recruits and activates Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt promotes cell survival by inhibiting apoptotic proteins and stimulates cell growth and proliferation. Treatment with this compound has been shown to decrease the phosphorylation of Akt in a dose-dependent manner in cells stimulated with VEGF-C.

Ras/MAPK (ERK) Pathway

Activated VEGFR-3 can also lead to the activation of the Ras/Raf/MEK/ERK signaling cascade. This pathway is a central regulator of cell proliferation and differentiation. Inhibition of VEGFR-3 by this compound results in a reduction of ERK1/2 phosphorylation.

Below is a diagram illustrating the VEGFR-3 signaling pathway and the point of inhibition by this compound.

Caption: VEGFR-3 signaling pathway and inhibition by this compound.

Experimental Protocols

In Vitro VEGFR-3 Kinase Assay

This protocol describes a general method to determine the in vitro inhibitory activity of this compound against VEGFR-3 kinase.

Materials:

-

Recombinant human VEGFR-3 kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

96-well white microplates

Procedure:

-

Prepare a serial dilution of this compound in kinase reaction buffer.

-

In a 96-well plate, add 5 µL of the diluted this compound or DMSO (vehicle control).

-

Add 20 µL of a solution containing the VEGFR-3 kinase and the peptide substrate in kinase reaction buffer.

-

Initiate the kinase reaction by adding 25 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be close to the Km value for VEGFR-3.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

luminescence is read on a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular VEGFR-3 Autophosphorylation Assay

This protocol details a method to assess the inhibitory effect of this compound on VEGF-C-induced VEGFR-3 autophosphorylation in a cellular context.

Materials:

-

Human dermal lymphatic endothelial cells (HDLECs) or other cells endogenously expressing VEGFR-3.

-

Cell culture medium (e.g., EGM-2MV)

-

Recombinant human VEGF-C

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-phospho-VEGFR-3 (Tyr1337) antibody

-

Anti-VEGFR-3 antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot equipment

Procedure:

-

Seed HDLECs in 6-well plates and grow to 80-90% confluency.

-

Starve the cells in basal medium (without growth factors) for 12-16 hours.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 2 hours.

-

Stimulate the cells with VEGF-C (e.g., 100 ng/mL) for 10-15 minutes at 37°C.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the anti-phospho-VEGFR-3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the anti-total VEGFR-3 antibody to normalize for protein loading.

-

Quantify the band intensities to determine the dose-dependent inhibition of VEGFR-3 phosphorylation by this compound.

Below is a diagram of the cellular autophosphorylation assay workflow.

Caption: Workflow for Cellular VEGFR-3 Autophosphorylation Assay.

Conclusion

This compound is a valuable research tool for studying the roles of VEGFR-3 in normal and pathological processes. Its potent and selective inhibition of VEGFR-3 kinase activity provides a specific means to probe the downstream consequences of blocking this signaling pathway. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of lymphangiogenesis, cancer biology, and other VEGFR-3-related fields.

References

An In-Depth Technical Guide to the Inhibition of the VEGFR-3 Signaling Pathway by Vegfr-3-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective VEGFR-3 inhibitor, Vegfr-3-IN-1, detailing its mechanism of action, inhibitory concentrations, and the experimental protocols to assess its activity. This document is intended to serve as a valuable resource for researchers in oncology and angiogenesis, as well as professionals involved in drug discovery and development.

Introduction to VEGFR-3 Signaling

Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), also known as Fms-like tyrosine kinase 4 (Flt-4), is a key regulator of lymphangiogenesis, the formation of lymphatic vessels. Its primary ligands are VEGF-C and VEGF-D. Upon ligand binding, VEGFR-3 dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domains. This activation initiates downstream signaling cascades, principally the PI3K/Akt and MAPK/ERK pathways, which are crucial for the proliferation, migration, and survival of lymphatic endothelial cells. Dysregulation of the VEGFR-3 signaling pathway is implicated in various pathological conditions, including tumor metastasis and lymphedema.

This compound: A Selective VEGFR-3 Inhibitor

This compound is a potent and selective small-molecule inhibitor of VEGFR-3. By targeting the ATP-binding site of the VEGFR-3 kinase domain, it effectively blocks the autophosphorylation of the receptor and subsequent activation of its downstream signaling pathways. This inhibitory action leads to a reduction in lymphangiogenesis and has shown potential in preclinical cancer models by attenuating tumor growth and metastasis.

Quantitative Data for this compound

The following tables summarize the key quantitative metrics for the inhibitory activity of this compound.

| Parameter | Value | Assay Type |

| IC50 (VEGFR-3) | 110.4 nM[1][2][3][4] | In vitro kinase assay |

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Cell Line | IC50 (Antiproliferative) | Cell Type |

| MDA-MB-231 | 2.22 µM[3] | Human breast adenocarcinoma |

| MDA-MB-436 | 3.50 µM[3] | Human breast ductal carcinoma |

| HDLEC | Not explicitly quantified, but significant inhibition of proliferation and migration is reported.[1][2][3][4] | Human Dermal Lymphatic Endothelial Cells |

Table 2: Cellular Antiproliferative Activity of this compound

Signaling Pathway and Inhibition Mechanism

This compound exerts its effects by directly inhibiting the kinase activity of VEGFR-3, thereby preventing the phosphorylation of key tyrosine residues in its intracellular domain. This blockade abrogates the recruitment and activation of downstream signaling molecules, leading to the suppression of pro-lymphangiogenic and pro-survival signals.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro VEGFR-3 Kinase Assay

This assay quantifies the direct inhibitory effect of this compound on VEGFR-3 kinase activity.

Methodology:

-

Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Prepare stock solutions of ATP and a suitable substrate (e.g., poly(Glu,Tyr) 4:1).

-

Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO.

-

Assay Setup: In a 96-well plate, add the kinase buffer, recombinant human VEGFR-3 enzyme, and the serially diluted this compound or DMSO as a control.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be achieved using various methods, such as an ELISA-based assay with a phosphotyrosine-specific antibody or a luminescence-based assay that measures ATP consumption.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTS/MTT Assay)

This assay assesses the effect of this compound on the proliferation of cancer cell lines.

Methodology for MDA-MB-231 Cells:

-

Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well in complete culture medium (e.g., DMEM with 10% FBS) and allow them to adhere overnight.

-

Treatment: Replace the medium with a fresh medium containing various concentrations of this compound or DMSO as a vehicle control.

-

Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of VEGFR-3 and Downstream Signaling

This protocol details the detection of phosphorylated VEGFR-3, Akt, and ERK to confirm the mechanism of action of this compound at the cellular level.

Methodology:

-

Cell Culture and Treatment: Culture HDLECs or MDA-MB-231 cells to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat the cells with various concentrations of this compound for 1-2 hours, followed by stimulation with VEGF-C (e.g., 50 ng/mL) for 15-30 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-VEGFR-3 (Tyr1337), p-Akt (Ser473), p-ERK1/2 (Thr202/Tyr204), and their respective total protein counterparts overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Cell Migration Assay (Boyden Chamber Assay)

This assay evaluates the inhibitory effect of this compound on the migration of MDA-MB-231 cells.

Methodology:

-

Cell Preparation: Culture MDA-MB-231 cells and serum-starve them for 24 hours before the assay.

-

Assay Setup: Place 8 µm pore size inserts into a 24-well plate. In the lower chamber, add a medium containing a chemoattractant (e.g., 10% FBS or VEGF-C).

-

Cell Seeding and Treatment: Resuspend the serum-starved cells in a serum-free medium containing various concentrations of this compound or DMSO. Seed the cells into the upper chamber of the inserts.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Cell Staining and Counting: Remove the non-migrated cells from the upper surface of the insert with a cotton swab. Fix and stain the migrated cells on the lower surface of the insert with crystal violet.

-

Data Analysis: Count the number of migrated cells in several random fields under a microscope. Calculate the percentage of migration inhibition compared to the vehicle control.

Conclusion

This compound is a valuable research tool for investigating the role of VEGFR-3 signaling in lymphangiogenesis and cancer. Its high selectivity and potency make it a suitable candidate for in vitro and in vivo studies aimed at understanding the therapeutic potential of targeting the VEGFR-3 pathway. The experimental protocols provided in this guide offer a robust framework for characterizing the activity of this compound and similar inhibitors, thereby facilitating further research and drug development in this critical area of oncology.

References

The Role of Vegfr-3-IN-1 in Lymphangiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) is a key regulator of lymphangiogenesis, the formation of new lymphatic vessels. Dysregulation of VEGFR-3 signaling is implicated in various pathologies, including cancer metastasis and lymphedema. Vegfr-3-IN-1 is a potent and selective small molecule inhibitor of VEGFR-3, showing promise as a tool for studying lymphatic biology and as a potential therapeutic agent. This technical guide provides an in-depth overview of the role of this compound in lymphangiogenesis, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and a visual representation of its impact on the VEGFR-3 signaling pathway.

Introduction to VEGFR-3 and Lymphangiogenesis

Lymphangiogenesis is a vital physiological process involved in tissue fluid homeostasis, immune surveillance, and dietary fat absorption. The primary driver of lymphangiogenesis is the interaction between the ligand Vascular Endothelial Growth Factor-C (VEGF-C) and its receptor, VEGFR-3, which is predominantly expressed on lymphatic endothelial cells (LECs)[1]. Upon VEGF-C binding, VEGFR-3 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that lead to LEC proliferation, migration, and tube formation – the cellular hallmarks of lymphangiogenesis. In pathological conditions such as cancer, tumor cells can hijack this process by secreting VEGF-C, promoting the growth of new lymphatic vessels that facilitate metastatic spread to lymph nodes and distant organs.

This compound: A Potent and Selective VEGFR-3 Inhibitor

This compound is a chemical compound designed to specifically inhibit the kinase activity of VEGFR-3. By binding to the ATP-binding site of the receptor's intracellular domain, this compound prevents autophosphorylation and the subsequent activation of downstream signaling pathways. This targeted inhibition makes it a valuable tool for dissecting the roles of VEGFR-3 in both normal physiology and disease.

Quantitative Data for this compound

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this inhibitor.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (VEGFR-3 Kinase Assay) | 110.4 nM | Biochemical Assay | [2] |

| Table 1: In Vitro Kinase Inhibitory Activity of this compound. |

| Cell Line | IC50 (Antiproliferative Activity) | Comments | Reference |

| MDA-MB-231 (Human Breast Cancer) | 2.22 µM | - | [2] |

| MDA-MB-436 (Human Breast Cancer) | 3.50 µM | - | [2] |

| Table 2: In Vitro Antiproliferative Activity of this compound. |

| Animal Model | Treatment | Tumor Growth Inhibition Rate | Reference |

| Mouse Xenograft (Breast Cancer) | 50 mg/kg and 25 mg/kg (p.o.) | 61.9% | [2] |

| Table 3: In Vivo Efficacy of this compound. |

VEGFR-3 Signaling Pathway and Mechanism of Action of this compound

The binding of VEGF-C to VEGFR-3 triggers the activation of two primary downstream signaling cascades: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway. The PI3K/Akt pathway is crucial for cell survival and proliferation, while the MAPK/ERK pathway primarily regulates cell proliferation and migration[3][4]. This compound, by inhibiting the initial autophosphorylation of VEGFR-3, effectively blocks the activation of both of these critical downstream pathways.

Experimental Protocols

The following are generalized protocols for assessing the in vitro effects of this compound on lymphangiogenesis. Specific parameters such as cell seeding density, inhibitor concentration, and incubation times should be optimized for the specific cell lines and experimental conditions used.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

Human Dermal Lymphatic Endothelial Cells (HDLECs) or relevant cancer cell lines (e.g., MDA-MB-231)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Cell Migration Assay (Transwell Assay)

This assay assesses the ability of cells to migrate through a porous membrane towards a chemoattractant.

Materials:

-

LECs or cancer cells

-

Serum-free medium

-

Complete medium (containing a chemoattractant like VEGF-C)

-

This compound

-

Transwell inserts (8 µm pore size)

-

24-well plates

-

Cotton swabs

-

Crystal violet staining solution

Procedure:

-

Pre-coat the Transwell inserts with a suitable extracellular matrix protein (e.g., fibronectin) if necessary.

-

Resuspend cells in serum-free medium containing different concentrations of this compound.

-

Add 500 µL of complete medium (with chemoattractant) to the lower chamber of the 24-well plate.

-

Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

-

Incubate for 12-24 hours at 37°C.

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Count the number of migrated cells in several random fields under a microscope.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Materials:

-

Human Dermal Lymphatic Endothelial Cells (HDLECs)

-

Endothelial cell growth medium

-

This compound

-

Matrigel or other basement membrane extract

-

96-well plates

-

Microscope with imaging software

Procedure:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.

-

Resuspend HDLECs in medium containing various concentrations of this compound.

-

Seed the cells onto the Matrigel-coated wells.

-

Incubate for 4-12 hours to allow for tube formation.

-

Capture images of the tube-like structures using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.

Western Blot Analysis of VEGFR-3 Signaling

This technique is used to detect the phosphorylation status of VEGFR-3 and its downstream effectors.

Materials:

-

LECs

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

This compound

-

VEGF-C

-

Primary antibodies (e.g., anti-phospho-VEGFR-3, anti-total-VEGFR-3, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescence detection reagents

Procedure:

-

Culture LECs to near confluence and serum-starve overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with VEGF-C (e.g., 50 ng/mL) for 10-15 minutes.

-

Lyse the cells and collect the protein lysates.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Analyze the band intensities to determine the effect of this compound on protein phosphorylation.

Conclusion

This compound is a valuable research tool for investigating the complex processes of lymphangiogenesis. Its high potency and selectivity for VEGFR-3 allow for the specific interrogation of this signaling pathway in various biological contexts. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies of lymphatic biology and the development of novel therapeutics targeting lymphangiogenesis-related diseases. Further research into the in vivo efficacy and safety profile of this compound will be crucial in determining its potential for clinical translation.

References

Vegfr-3-IN-1: A Technical Guide to its Role in Angiogenesis Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3), also known as Fms-like tyrosine kinase 4 (Flt-4), is a key regulator of lymphangiogenesis, the formation of lymphatic vessels.[1][2] However, mounting evidence has implicated its crucial role in tumor angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby promoting their growth and metastasis.[1][3][4] Upregulated in the tumor microenvironment, VEGFR-3 has emerged as a promising target for anti-angiogenic therapies.[3][4][5] This technical guide focuses on Vegfr-3-IN-1, a potent and selective inhibitor of VEGFR-3, and its application in angiogenesis research. We will delve into its mechanism of action, present quantitative data from relevant studies, provide detailed experimental protocols, and visualize key signaling pathways and workflows.

This compound: A Potent and Selective Inhibitor

This compound is a small molecule inhibitor that demonstrates high selectivity for VEGFR-3.[6][7][8][9] Its primary mechanism of action involves the inhibition of VEGFR-3 autophosphorylation, a critical step in the activation of its downstream signaling cascades.[6] This targeted inhibition effectively curtails the pro-angiogenic signals mediated by VEGFR-3.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies involving this compound and other selective VEGFR-3 inhibitors, providing a comparative overview of their efficacy.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (VEGFR-3 inhibition) | - | 110.4 nM | [6][7][8][9][10] |

| IC50 (antiproliferative) | MDA-MB-231 | 2.22 µM | [6] |

| IC50 (antiproliferative) | MDA-MB-436 | 3.50 µM | [6] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |

| Mouse Xenograft | This compound (p.o.) | 25 mg/kg | - | [6] |

| Mouse Xenograft | This compound (p.o.) | 50 mg/kg | 61.9% | [6] |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Value | Unit | Reference |

| Cmax | 420 | ng/mL | [6] |

| AUC0-t | 9219 | ng·h/mL | [6] |

| AUC0-∞ | 12304 | ng·h/mL | [6] |

| t1/2 | 16 | hours | [6] |

Key Signaling Pathways

The binding of the ligands VEGF-C or VEGF-D to VEGFR-3 induces its dimerization and autophosphorylation, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[2][11][12] Key pathways activated include the RAS-RAF-MEK-ERK and the PI3K-Akt pathways.[2][3][11]

Caption: VEGFR-3 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research.

In Vivo Tumor Xenograft Model for Angiogenesis Assessment

This protocol outlines the establishment of a tumor xenograft model to evaluate the anti-angiogenic effects of this compound in vivo.

Caption: Workflow for In Vivo Tumor Xenograft Angiogenesis Assay.

Detailed Protocol:

-

Cell Culture: Culture human breast cancer cells (e.g., MDA-MB-231) in appropriate media and conditions.

-

Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Perform a cell count and assess viability using a method like trypan blue exclusion.

-

Cell Suspension: Resuspend the cells in a suitable medium, such as a mixture of serum-free medium and Matrigel, at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL.

-

Animal Preparation: Use immunocompromised mice (e.g., female Balb/c nude mice, 6-8 weeks old).

-

Subcutaneous Injection: Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Measure tumor dimensions with calipers and calculate the volume (Volume = 0.5 x length x width^2).

-

Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 25 or 50 mg/kg, orally) or a vehicle control daily.[6]

-

Continued Monitoring: Continue to monitor tumor volume and body weight throughout the study.

-

Euthanasia and Tumor Excision: At the end of the study, euthanize the mice and carefully excise the tumors.

-

Immunohistochemistry: Fix the tumors in formalin and embed in paraffin for immunohistochemical analysis of microvessel density using an anti-CD31 antibody.

-

Data Analysis: Quantify the number of CD31-positive vessels per field of view to determine the microvessel density. Compare the results between the treatment and control groups.

Immunohistochemistry for CD31 (PECAM-1) to Assess Microvessel Density

This protocol details the staining of tumor sections for the endothelial cell marker CD31 to quantify angiogenesis.

Materials:

-

Formalin-fixed, paraffin-embedded tumor sections (5 µm)

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

10 mM Sodium Citrate buffer (pH 6.0)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody: anti-CD31 antibody

-

HRP-conjugated secondary antibody

-

DAB substrate kit

-

Hematoxylin

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (3 changes, 5 minutes each).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 changes each, 3 minutes each).

-

Wash with deionized water.

-

-

Antigen Retrieval:

-

Bring slides to a boil in 10 mM sodium citrate buffer (pH 6.0).

-

Maintain at a sub-boiling temperature for 10 minutes.

-

Cool slides on the benchtop for 30 minutes.

-

-

Staining:

-

Wash sections in PBS (3 times, 5 minutes each).

-

Block with 100-400 µL of blocking solution for 1 hour at room temperature.

-

Incubate with diluted primary anti-CD31 antibody overnight at 4°C.

-

Wash with PBS (3 times, 5 minutes each).

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash with PBS (3 times, 5 minutes each).

-

Apply DAB substrate and monitor for color development.

-

Immerse slides in deionized water to stop the reaction.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Wash with deionized water.

-

Dehydrate through a graded series of ethanol and clear in xylene.

-

Mount coverslips with mounting medium.

-

Conclusion

This compound represents a valuable tool for investigating the role of VEGFR-3 in angiogenesis. Its selectivity and potency allow for targeted studies to elucidate the specific contributions of the VEGFR-3 signaling pathway to tumor neovascularization. The quantitative data and detailed protocols provided in this guide are intended to facilitate further research in this promising area of cancer biology and drug development. By understanding the intricate mechanisms of VEGFR-3-mediated angiogenesis, researchers can pave the way for novel therapeutic strategies to combat cancer.

References

- 1. VEGFR3: A New Target for Antiangiogenesis Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Targeted Anti-Angiogenesis: Our Selective VEGFR-3 Program at ASCO'25 | BIOPTIC [bioptic.io]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound Datasheet DC Chemicals [dcchemicals.com]

- 8. molnova.com [molnova.com]

- 9. This compound|CAS |DC Chemicals [dcchemicals.com]

- 10. glpbio.com [glpbio.com]

- 11. bosterbio.com [bosterbio.com]

- 12. ahajournals.org [ahajournals.org]

Vegfr-3-IN-1: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Analysis of the Molecular Structure, Properties, and Mechanism of Action of a Potent VEGFR-3 Inhibitor

This technical guide provides a comprehensive overview of Vegfr-3-IN-1, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the VEGFR-3 signaling pathway in oncology and other diseases.

Molecular Structure and Chemical Properties

This compound, also identified as compound 38k in its discovery publication, is a thieno[2,3-d]pyrimidine derivative.[1][2] Its systematic IUPAC name is N-(4-Chloro-3-(trifluoromethyl)phenyl)-4-(6-(4-(4-methylpiperazin-1-yl)phenyl)thieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxamide.[1][2][3]

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| IUPAC Name | N-(4-Chloro-3-(trifluoromethyl)phenyl)-4-(6-(4-(4-methylpiperazin-1-yl)phenyl)thieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxamide | [3] |

| Molecular Formula | C29H29ClF3N7OS | [3][4] |

| Molecular Weight | 616.10 g/mol | [3][4][5] |

| CAS Number | 2756668-73-0 | [3][4][5] |

| Appearance | Off-white to yellow solid | [3] |

| Purity | >95% (typically ≥98.76% by LCMS) | [3][5] |

| Solubility | Soluble in DMSO | |

| Storage | Powder: -20°C for 3 years. In solvent (-80°C): 6 months | [3] |

Mechanism of Action and Biological Activity

This compound is a potent and selective inhibitor of VEGFR-3, a receptor tyrosine kinase that plays a crucial role in lymphangiogenesis (the formation of lymphatic vessels).[1][6][7][8] The binding of its ligands, VEGF-C and VEGF-D, to VEGFR-3 induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades that promote the proliferation, migration, and survival of lymphatic endothelial cells.[1][2] In various cancer models, the VEGF-C/VEGFR-3 axis has been implicated in tumor metastasis to lymph nodes.[9][10][11]

This compound exerts its biological effects by binding to the ATP-binding site of the VEGFR-3 kinase domain, thereby preventing its phosphorylation and subsequent activation of downstream signaling pathways. This targeted inhibition leads to a suppression of lymphangiogenesis and can inhibit the metastatic spread of cancer cells.[1][2]

In Vitro Activity

This compound has demonstrated significant inhibitory activity against VEGFR-3 and has been shown to be highly selective over other related kinases like VEGFR-1 and VEGFR-2.[1][2] Its biological activity has been characterized in various in vitro assays, as summarized in the table below.

| Assay | Cell Line / Target | IC50 / Effect | Reference |

| VEGFR-3 Kinase Assay | Recombinant Human VEGFR-3 | 110.4 nM | [1][2][6][8] |

| Cell Proliferation Assay | VEGF-C-induced Human Dermal Lymphatic Endothelial Cells (HDLEC) | Significant inhibition | [1][2] |

| Cell Proliferation Assay | MDA-MB-231 (Triple-Negative Breast Cancer) | Significant inhibition | [1][2] |

| Cell Proliferation Assay | MDA-MB-436 (Triple-Negative Breast Cancer) | Significant inhibition | [1][2] |

| Cell Migration Assay | VEGF-C-induced HDLEC | Significant inhibition | [1][2] |

| Cell Migration Assay | MDA-MB-231 | Significant inhibition | [1][2] |

| Cell Migration Assay | MDA-MB-436 | Significant inhibition | [1][2] |

| Cell Cycle Analysis | MDA-MB-231 and MDA-MB-436 | G1/S-phase arrest | [1][2] |

| Apoptosis Assay | MDA-MB-231 and MDA-MB-436 | Induction of apoptosis | [1][2] |

In Vivo Activity

The in vivo efficacy of this compound has been evaluated in preclinical animal models, demonstrating its potential as an anti-cancer agent. Key pharmacokinetic and efficacy data are presented below.

Pharmacokinetic Profile in Sprague-Dawley Rats (Oral Administration)

| Parameter | Value | Reference |

| Oral Bioavailability | 30.9% | [1][2] |

Pharmacokinetic Profile in Mice (10 mg/kg, p.o.)

| Parameter | Value | Reference |

| Cmax | 420 ng/mL | [6] |

| AUC0-t | 9219 ng·h/mL | [6] |

| AUC0-∞ | 12304 ng·h/mL | [6] |

| t1/2 | 16 hours | [6] |

In Vivo Efficacy in a Breast Cancer Xenograft Model

| Animal Model | Treatment | Effect | Reference |

| Breast Cancer Xenograft | This compound | Effective inhibition of tumor growth by suppressing the VEGFR-3 signaling pathway. | [1][2] |

| Pulmonary Metastasis Model | This compound | Pronounced resistance to the formation of pulmonary metastatic nodules. | [1][2] |

Signaling Pathway

The diagram below illustrates the VEGFR-3 signaling pathway and the point of inhibition by this compound. Upon binding of VEGF-C or VEGF-D, VEGFR-3 dimerizes and undergoes autophosphorylation on specific tyrosine residues. This creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the RAS/MAPK/ERK and PI3K/AKT cascades, which are critical for cell proliferation, migration, and survival. This compound blocks the initial autophosphorylation step, thereby inhibiting the entire downstream signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.

VEGFR-3 Kinase Assay (In Vitro)

This protocol describes a typical in vitro kinase assay to determine the IC50 value of this compound against VEGFR-3.

References

- 1. Discovery, Synthesis, and Evaluation of Highly Selective Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) Inhibitor for the Potential Treatment of Metastatic Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Collection - Discovery, Synthesis, and Evaluation of Highly Selective Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) Inhibitor for the Potential Treatment of Metastatic Triple-Negative Breast Cancer - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. molnova.com [molnova.com]

- 5. calpaclab.com [calpaclab.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

- 8. This compound|CAS |DC Chemicals [dcchemicals.com]

- 9. Inhibition of Metastatic Potential in Breast Carcinoma In Vivo and In Vitro through Targeting VEGFRs and FGFRs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Vascular endothelial growth factor receptor-3 promotes breast cancer cell proliferation, motility and survival in vitro and tumor formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Vegfr-3-IN-1: A Selective Inhibitor of VEGFR-3 for Oncological Research

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), also known as Fms-like tyrosine kinase 4 (Flt-4), is a key regulator of lymphangiogenesis—the formation of new lymphatic vessels. Its signaling pathway, primarily activated by its ligands VEGF-C and VEGF-D, plays a crucial role in embryonic development and tissue homeostasis. In the context of oncology, the VEGFR-3 pathway has been implicated in tumor lymphangiogenesis, which facilitates the metastatic spread of cancer cells to lymph nodes and distant organs.[1] This makes VEGFR-3 a compelling target for anti-cancer therapies, particularly for highly metastatic cancers such as triple-negative breast cancer.

Vegfr-3-IN-1 is a potent and highly selective small molecule inhibitor of the VEGFR-3 tyrosine kinase. Developed as a thieno[2,3-d]pyrimidine derivative, this compound, also referred to as compound 38k in its primary publication, has demonstrated significant anti-tumor and anti-metastatic effects in preclinical models by effectively inactivating the VEGFR-3 signaling pathway.[2] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, pharmacokinetic profile, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound exerts its biological effects by selectively binding to the ATP-binding site of the VEGFR-3 kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. The primary signaling pathways downstream of VEGFR-3 include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation, and the Ras/Mitogen-activated protein kinase (MAPK/ERK) pathway, which is involved in cell proliferation and migration.[3][4][5] By blocking these pathways, this compound effectively inhibits the proliferation and migration of lymphatic endothelial cells and cancer cells that overexpress VEGFR-3.[2][6]

Data Presentation

Biochemical and Cellular Activity

The inhibitory activity of this compound has been quantified through various in vitro assays. The tables below summarize the key findings from the primary literature.[2]

| Target Kinase | IC50 (nM) | Selectivity vs. VEGFR-3 |

| VEGFR-3 | 110.4 | 1x |

| VEGFR-1 | >10,000 | >90x |

| VEGFR-2 | >10,000 | >90x |

| Table 1: In vitro kinase inhibitory activity of this compound. |

| Cell Line | Cell Type | IC50 (µM) |

| HDLEC | Human Dermal Lymphatic Endothelial Cells | - |

| MDA-MB-231 | Human Triple-Negative Breast Cancer | 2.22 |

| MDA-MB-436 | Human Triple-Negative Breast Cancer | 3.50 |

| Table 2: Anti-proliferative activity of this compound in various cell lines. |

In Vivo Efficacy and Pharmacokinetics

This compound has demonstrated significant anti-tumor activity in a preclinical xenograft model using MDA-MB-231 cells.[2][6]

| Parameter | Value |

| Animal Model | MDA-MB-231 Xenograft in Mice |

| Dosing (p.o.) | 25 mg/kg and 50 mg/kg |

| Tumor Growth Inhibition (at 50 mg/kg) | 61.9% |

| Effect on Metastasis | Pronounced resistance to the formation of pulmonary metastatic nodules |

| Table 3: In vivo anti-tumor efficacy of this compound. |

The pharmacokinetic properties of this compound were evaluated in Sprague-Dawley rats.[2]

| Parameter | Value |

| Dosing (p.o.) | 10 mg/kg |

| Cmax | 420 ng/mL |

| t1/2 | 16 hours |

| AUC0-t | 9219 ng·h/mL |

| AUC0-∞ | 12304 ng·h/mL |

| Oral Bioavailability | 30.9% |

| Table 4: Pharmacokinetic parameters of this compound in rats. |

Experimental Protocols

VEGFR-3 Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against the VEGFR-3 kinase.

Materials:

-

Recombinant human VEGFR-3 kinase

-

Biotinylated peptide substrate (e.g., Biotin-MET (Tyr1253) peptide)[7]

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well plates

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute further in kinase assay buffer.

-

In a 96-well plate, add the diluted this compound, VEGFR-3 kinase, and the peptide substrate.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for VEGFR-3.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system as per the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular VEGFR-3 Phosphorylation Assay

This protocol outlines a method to assess the ability of this compound to inhibit VEGF-C-induced VEGFR-3 autophosphorylation in cells.

Materials:

-

Human Dermal Lymphatic Endothelial Cells (HDLEC) or other cells expressing VEGFR-3

-

Cell culture medium

-

This compound

-

Recombinant human VEGF-C

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-VEGFR-3 (Tyr1337), anti-total-VEGFR-3

-

Western blotting reagents and equipment

Procedure:

-

Plate HDLECs and grow to 80-90% confluency.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with VEGF-C (e.g., 100 ng/mL) for 10-15 minutes at 37°C.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-VEGFR-3 and total VEGFR-3.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescence substrate and imaging system.

-

Quantify the band intensities to determine the inhibition of VEGFR-3 phosphorylation.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

MDA-MB-231 human breast cancer cells

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Matrigel (optional)

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Culture MDA-MB-231 cells and harvest them during the exponential growth phase.

-

Resuspend the cells in a mixture of serum-free medium and Matrigel (e.g., 1:1 ratio).

-

Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.[3]

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 25 or 50 mg/kg) or vehicle control daily via oral gavage.

-

Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for VEGFR-3 phosphorylation, Ki-67).

-

For metastasis studies, inspect and collect lungs or other organs for the presence of metastatic nodules.

Conclusion

This compound is a valuable research tool for investigating the role of the VEGFR-3 signaling pathway in cancer biology. Its high potency and selectivity for VEGFR-3 make it a suitable agent for preclinical studies aimed at validating VEGFR-3 as a therapeutic target. The data presented in this guide, derived from the primary scientific literature, demonstrates its efficacy in inhibiting key cellular processes involved in tumor progression and metastasis. The provided protocols offer a starting point for researchers to further explore the therapeutic potential of selective VEGFR-3 inhibition.

References

- 1. Vascular endothelial growth factor receptor-3 promotes breast cancer cell proliferation, motility and survival in vitro and tumor formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery, Synthesis, and Evaluation of Highly Selective Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) Inhibitor for the Potential Treatment of Metastatic Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. pubcompare.ai [pubcompare.ai]

- 7. HTScan® VEGF Receptor 3 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

Unraveling the Binding Affinity of Vegfr-3-IN-1: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity of Vegfr-3-IN-1, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3). Designed for researchers, scientists, and drug development professionals, this document outlines the quantitative binding data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Core Findings: Binding Affinity of this compound

This compound demonstrates notable potency as a selective inhibitor of VEGFR-3. The primary measure of its binding affinity is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the VEGFR-3 enzyme by 50%. In biochemical assays, this compound exhibits a significant affinity for its target.

Beyond its direct enzymatic inhibition, this compound also shows potent anti-proliferative effects in cancer cell lines that express VEGFR-3. This cellular activity is a crucial indicator of the compound's potential as a therapeutic agent. The IC50 values for both enzymatic and cellular inhibition are summarized below.

| Assay Type | Target/Cell Line | IC50 Value |

| Biochemical Kinase Assay | VEGFR-3 | 110.4 nM[1] |

| Cellular Proliferation Assay | MDA-MB-231 (Human Breast Cancer) | 2.22 µM[1] |

| Cellular Proliferation Assay | MDA-MB-436 (Human Breast Cancer) | 3.50 µM[1] |

Elucidating the VEGFR-3 Signaling Pathway

VEGFR-3 is a receptor tyrosine kinase that plays a pivotal role in lymphangiogenesis—the formation of lymphatic vessels. Its signaling cascade is initiated by the binding of its cognate ligands, VEGF-C and VEGF-D. This binding event triggers the dimerization of the receptor, leading to the autophosphorylation of specific tyrosine residues in its intracellular domain. This autophosphorylation creates docking sites for various signaling proteins, initiating downstream cascades that ultimately regulate cell proliferation, migration, and survival. This compound exerts its inhibitory effect by blocking the kinase activity of VEGFR-3, thereby preventing the phosphorylation and activation of downstream signaling molecules.

Experimental Protocols

The determination of the binding affinity and cellular activity of this compound involves standardized biochemical and cell-based assays. The following sections provide a detailed overview of the methodologies typically employed.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of VEGFR-3.

Materials:

-

Recombinant human VEGFR-3 enzyme

-

Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP (Adenosine triphosphate)

-

VEGFR-3 specific substrate (e.g., a synthetic peptide)

-

This compound (at various concentrations)

-

96-well microplates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare serial dilutions of this compound in the kinase assay buffer.

-

Reaction Setup: In a 96-well plate, add the recombinant VEGFR-3 enzyme to each well.

-

Inhibitor Addition: Add the various concentrations of this compound to the respective wells. Include a control well with no inhibitor.

-

Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-20 minutes) at room temperature to allow for binding.

-

Initiation of Reaction: Initiate the kinase reaction by adding a mixture of ATP and the VEGFR-3 substrate to each well.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

-

Termination and Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to the kinase activity) using a detection reagent and a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation (MTT) Assay

This assay measures the effect of this compound on the proliferation and viability of cancer cell lines.

Materials:

-

MDA-MB-231 or MDA-MB-436 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (at various concentrations)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

References

Vegfr-3-IN-1: A Technical Guide to its Effects on Endothelial Cell Biology

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), a key receptor tyrosine kinase, plays a pivotal role in the development and maintenance of the lymphatic system by regulating lymphatic endothelial cell (LEC) differentiation, proliferation, migration, and survival.[1] Its ligands, VEGF-C and VEGF-D, trigger signaling cascades crucial for lymphangiogenesis.[1][2] Dysregulation of the VEGFR-3 pathway is implicated in various pathologies, including tumor metastasis and lymphedema.[2] Vegfr-3-IN-1 is a potent and selective small-molecule inhibitor of VEGFR-3, designed to specifically target and disrupt its signaling activity. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, its quantifiable effects on endothelial cell functions, and the experimental protocols used to ascertain these effects.

Mechanism of Action

This compound exerts its biological effects by acting as a potent and selective ATP-competitive inhibitor of the VEGFR-3 tyrosine kinase.[3] The binding of ligands such as VEGF-C to VEGFR-3 induces receptor dimerization (either as homodimers or as heterodimers with VEGFR-2) and subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[2][4] This phosphorylation event is the critical first step in activating downstream signaling pathways.

This compound directly blocks this autophosphorylation, thereby preventing the recruitment and activation of downstream signaling proteins.[3] The primary signaling cascades inhibited are the Phosphoinositide 3-Kinase (PI3K)/AKT pathway, which is crucial for cell survival and growth, and the Ras/Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, which primarily regulates cell proliferation and differentiation.[2][5] By inactivating the VEGFR-3 signaling pathway, this compound effectively suppresses the biological responses of endothelial cells to lymphangiogenic stimuli.[3]

Visualized Signaling Pathway

The following diagram illustrates the VEGFR-3 signaling cascade and the point of intervention by this compound.

Caption: VEGFR-3 signaling pathway and inhibition by this compound.

Quantitative Data on Biological Effects

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The data is summarized in the tables below for clarity and comparative analysis.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Cell Line / System | IC50 Value | Citation |

| VEGFR-3 Kinase Activity | Cell-free assay | 110.4 nM | [3] |

| Cell Proliferation | Human Dermal Lymphatic Endothelial Cells (HDLEC) | Data not specified, but significant inhibition | [3] |

| MDA-MB-231 (Breast Cancer) | 2.22 µM | [3] | |

| MDA-MB-436 (Breast Cancer) | 3.50 µM | [3] | |

| Downstream Signaling | Erk Phosphorylation (HLMVECs) | ~30 nM (for SAR131675, a similar inhibitor) | [6] |

Table 2: In Vivo Efficacy of this compound

| Parameter | Animal Model | Dosage | Result | Citation |

| Tumor Growth Inhibition | Mouse Xenograft | 25 or 50 mg/kg (p.o.) | 61.9% reduction in tumor volume | [3] |

Table 3: Pharmacokinetic Properties of this compound in Mice

| Parameter | Dosage | Value | Citation |

| Cmax | 10 mg/kg (p.o.) | 420 ng/mL | [3] |

| t1/2 (Elimination half-life) | 10 mg/kg (p.o.) | 16 hours | [3] |

| AUC0-t | 10 mg/kg (p.o.) | 9219 ng·h/mL | [3] |

| AUC0-∞ | 10 mg/kg (p.o.) | 12304 ng·h/mL | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on endothelial cell biology.

Western Blotting for VEGFR-3 Phosphorylation

This protocol is designed to assess the ability of this compound to inhibit VEGF-C-induced phosphorylation of VEGFR-3 in endothelial cells.[7]

-

Cell Culture: Plate Human Umbilical Vein Endothelial Cells (HUVECs) or HDLECs on collagen I-coated dishes and grow to 80-90% confluency.

-

Serum Starvation: Replace growth medium with a low-serum medium (e.g., EBM-2 with 0.5% FBS) and incubate for 16 hours to reduce basal receptor phosphorylation.

-

Inhibitor Treatment: Add various concentrations of this compound (or vehicle control, e.g., DMSO) to the cells and incubate for 1 hour at 37°C.

-

Ligand Stimulation: Stimulate the cells with 100 ng/mL of recombinant VEGF-C for 20 minutes at 37°C to induce VEGFR-3 phosphorylation.

-

Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash cells with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) and scrape the cells.

-

Immunoprecipitation (IP): Centrifuge the lysate to pellet cell debris. To the supernatant, add anti-VEGFR-3 (Flt-4) antibody and incubate overnight at 4°C with gentle rotation. Add Protein A/G beads and incubate for another 2-4 hours.

-

Elution & SDS-PAGE: Wash the beads several times with lysis buffer. Elute the protein by boiling in SDS-PAGE sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Immunoblotting: Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% BSA or non-fat milk in TBST. Probe the membrane with a primary antibody against phosphotyrosine.

-

Detection: After washing, incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Stripping and Reprobing: The membrane can be stripped and reprobed with a total VEGFR-3 antibody to confirm equal protein loading.

Caption: Experimental workflow for Western Blotting of p-VEGFR-3.

Cell Proliferation (MTT) Assay

This assay measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[8]

-

Cell Seeding: Seed endothelial cells (e.g., HDLECs) in a 96-well plate at a density of 5x10³ cells/well in complete growth medium and allow them to attach for 4 hours.

-

Treatment: Replace the medium with 100 µL of serum-free or low-serum medium containing various concentrations of this compound or vehicle control. Include wells with and without a growth stimulus like VEGF-C.

-

Incubation: Culture the cells for 24 to 48 hours at 37°C in a CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control. Determine the IC50 value by plotting inhibition versus log-concentration of the inhibitor.

Caption: Workflow for a cell proliferation (MTT) assay.

In Vitro Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures, a key step in angiogenesis and lymphangiogenesis.[9][10]

-

Matrix Coating: Thaw an extracellular matrix solution (e.g., Matrigel) on ice. Pipette 50 µL into each well of a pre-chilled 96-well plate.

-

Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

Cell Preparation: Harvest a suspension of endothelial cells (e.g., HUVECs) and resuspend them in basal medium containing the desired concentrations of this compound and a pro-angiogenic stimulus (e.g., VEGF-C).

-

Cell Seeding: Seed 1-2 x 10⁴ cells onto the surface of the polymerized matrix in each well.

-

Incubation: Incubate the plate at 37°C for 4-18 hours.

-

Visualization and Analysis: Observe the formation of tube-like structures using a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software (e.g., ImageJ with an angiogenesis analyzer plugin).

Conclusion

This compound is a highly effective and selective inhibitor of the VEGFR-3 signaling pathway. Quantitative data demonstrates its ability to potently suppress VEGFR-3 kinase activity, leading to the inhibition of key endothelial cell functions including proliferation and migration.[3] In vivo studies confirm its anti-tumor activity, highlighting its potential as a therapeutic agent for diseases driven by aberrant lymphangiogenesis, such as cancer metastasis.[3] The detailed protocols and visualized workflows provided in this guide offer a robust framework for researchers to further investigate the nuanced roles of VEGFR-3 in endothelial biology and to evaluate the efficacy of this and similar targeted inhibitors.

References

- 1. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. academic.oup.com [academic.oup.com]

- 5. ahajournals.org [ahajournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Effects of VEGFR-3 phosphorylation inhibitor on lymph node metastasis in an orthotopic diffuse-type gastric carcinoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. amsbio.com [amsbio.com]

- 10. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Downstream Effects of Vegfr-3-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), also known as Fms-like tyrosine kinase 4 (Flt-4), is a key regulator of lymphangiogenesis, the formation of lymphatic vessels. Its activation by its ligands, VEGF-C and VEGF-D, triggers a cascade of downstream signaling events that play a crucial role in both normal physiological processes and in pathological conditions such as tumor metastasis and lymphedema. Vegfr-3-IN-1 has emerged as a potent and highly selective inhibitor of VEGFR-3, demonstrating significant potential in preclinical studies for the treatment of metastatic triple-negative breast cancer.[1][2] This technical guide provides a comprehensive overview of the downstream effects of this compound, detailing its mechanism of action, its impact on key signaling pathways, and the experimental methodologies used to elucidate these effects.

Mechanism of Action

This compound is a thieno[2,3-d]pyrimidine derivative that acts as a potent and selective inhibitor of the VEGFR-3 tyrosine kinase.[1] It exerts its inhibitory effect by competing with ATP for binding to the kinase domain of the receptor, thereby preventing its autophosphorylation and subsequent activation. This blockade of VEGFR-3 autophosphorylation is the initial and critical step in the downstream inhibitory effects of the compound.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data reported for this inhibitor.

| Parameter | Value | Assay Type | Reference |

| IC50 for VEGFR-3 | 110.4 nM | Kinase Assay | [1][2] |

| Selectivity vs. VEGFR-1 | ~100-fold | Kinase Assay | [1] |

| Selectivity vs. VEGFR-2 | ~100-fold | Kinase Assay | [1] |

| Cell Line | Assay Type | IC50 Value | Reference |

| MDA-MB-231 | Proliferation Assay | 2.22 µM | [2] |

| MDA-MB-436 | Proliferation Assay | 3.50 µM | [2] |

Downstream Signaling Pathways Affected by this compound

The primary downstream signaling pathways regulated by VEGFR-3 are the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Mitogen-activated protein kinase (MAPK/ERK) pathways. This compound, by inhibiting VEGFR-3 phosphorylation, effectively suppresses these critical signaling cascades.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial mediator of cell survival, proliferation, and migration. Upon activation, VEGFR-3 recruits and activates PI3K, which in turn phosphorylates and activates Akt. Activated Akt then phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis. This compound has been shown to inhibit the VEGF-C-induced phosphorylation of Akt in a dose-dependent manner.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another key signaling cascade downstream of VEGFR-3 that regulates cell proliferation, differentiation, and migration. Activation of VEGFR-3 leads to the activation of the Ras/Raf/MEK/ERK signaling cascade. This compound effectively blocks the VEGF-C-stimulated phosphorylation of ERK1/2.

Figure 1: VEGFR-3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the downstream effects of this compound.

In Vitro VEGFR-3 Kinase Inhibition Assay

This assay is performed to determine the direct inhibitory effect of this compound on the kinase activity of the VEGFR-3 enzyme.

Materials:

-

Recombinant human VEGFR-3 enzyme

-

Poly (Glu, Tyr) 4:1 substrate

-

ATP

-

Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20, pH 7.5)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

96-well white plates

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add 20 µL of a solution containing the VEGFR-3 enzyme and substrate to each well.

-

Initiate the kinase reaction by adding 25 µL of ATP solution to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Figure 2: Workflow for the in vitro VEGFR-3 kinase inhibition assay.

Western Blot Analysis of Protein Phosphorylation

This method is used to assess the effect of this compound on the phosphorylation status of VEGFR-3 and its downstream targets, Akt and ERK, in cultured cells.

Materials:

-

Human Dermal Lymphatic Endothelial Cells (HDLECs) or other suitable cell lines (e.g., MDA-MB-231)

-

Cell culture medium and supplements

-

VEGF-C

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-VEGFR-3, anti-VEGFR-3, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Starve the cells in serum-free medium for a specified period (e.g., 12-24 hours).

-

Pre-treat the cells with various concentrations of this compound or DMSO for a defined time (e.g., 1-2 hours).

-

Stimulate the cells with VEGF-C (e.g., 50 ng/mL) for a short period (e.g., 15-30 minutes).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and then incubate with the appropriate primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

References

The Impact of Vegfr-3-IN-1 on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) inhibitor, Vegfr-3-IN-1, and its impact on the tumor microenvironment (TME). This document consolidates key preclinical data, details experimental methodologies, and visualizes the underlying biological pathways to support further research and development in this area. For a broader context, data from other well-characterized selective VEGFR-3 inhibitors, EVT801 and SAR131675, are also included.

Introduction to VEGFR-3 and its Role in the Tumor Microenvironment

Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) is a receptor tyrosine kinase that plays a pivotal role in the development and maintenance of the lymphatic system.[1] In the context of cancer, the activation of VEGFR-3 by its ligands, VEGF-C and VEGF-D, is a key driver of lymphangiogenesis—the formation of new lymphatic vessels.[2][3] This process is crucial for tumor progression, as it provides a primary route for metastatic dissemination of cancer cells to regional lymph nodes and beyond.[2][3]

Beyond its role in lymphangiogenesis, VEGFR-3 is also implicated in tumor angiogenesis, the formation of new blood vessels, particularly in the tumor microenvironment where its expression can be upregulated on vascular endothelial cells.[4][5] The TME is a complex and dynamic ecosystem comprising cancer cells, stromal cells, immune cells, and the extracellular matrix. VEGFR-3 signaling influences this environment by not only promoting the growth of blood and lymphatic vessels but also by modulating immune cell trafficking and function.[3][6] Inhibition of the VEGFR-3 pathway, therefore, represents a promising therapeutic strategy to disrupt tumor growth, metastasis, and overcome resistance to conventional therapies.

Quantitative Data on Selective VEGFR-3 Inhibitors

The following tables summarize the key quantitative data for this compound and other selective VEGFR-3 inhibitors, providing a comparative look at their potency and efficacy in preclinical models.

Table 1: In Vitro Inhibitory Activity of Selective VEGFR-3 Inhibitors

| Compound | Target | Assay | IC50 (nM) | Cell Line/System | Reference |

| This compound | VEGFR-3 | Kinase Assay | 110.4 | - | [7][8][9] |

| EVT801 | VEGFR-3 | Kinase Assay | 11 | - | [10] |

| EVT801 | VEGFR-3 | Autophosphorylation | 39 | HEK293 | [10] |

| EVT801 | VEGFR-2 | Autophosphorylation | 260 | HEK293 | [10] |

| EVT801 | VEGFR-1 | Autophosphorylation | 2130 | HEK293 | [10] |

| SAR131675 | VEGFR-3 | Kinase Assay | 20 | - | [6][11] |

| SAR131675 | VEGFR-3 | Autophosphorylation | 45 | HEK293 | [6][11] |

| SAR131675 | VEGFR-2 | Kinase Assay | 235 | - |

Table 2: Effects of Selective VEGFR-3 Inhibitors on Endothelial and Tumor Cell Proliferation

| Compound | Cell Line | Stimulation | Effect | IC50 (nM) | Reference |

| This compound | HDLEC | VEGF-C | Inhibition of Proliferation | - | [7][8][9] |

| This compound | MDA-MB-231 | - | Inhibition of Proliferation | 2220 | [8] |

| This compound | MDA-MB-436 | - | Inhibition of Proliferation | 3500 | [8] |

| EVT801 | hLMVEC | VEGF-C | Inhibition of Proliferation | 15 | [10] |

| EVT801 | hLMVEC | VEGF-D | Inhibition of Proliferation | 8 | [10] |